Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione, 3-(3,4-dichlorophenyl)-1,6-dimethyl-
CAS No.: 42285-69-8
Cat. No.: VC17179842
Molecular Formula: C13H9Cl2N5O2
Molecular Weight: 338.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42285-69-8 |
|---|---|
| Molecular Formula | C13H9Cl2N5O2 |
| Molecular Weight | 338.15 g/mol |
| IUPAC Name | 3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
| Standard InChI | InChI=1S/C13H9Cl2N5O2/c1-19-12(21)9-11(17-13(19)22)20(2)18-10(16-9)6-3-4-7(14)8(15)5-6/h3-5H,1-2H3 |
| Standard InChI Key | WXPVEFQJXLQDFO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=C(C=C3)Cl)Cl)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a fused pyrimido[5,4-e][1, triazine core substituted with a 3,4-dichlorophenyl group at position 3 and methyl groups at positions 1 and 6. The IUPAC name, 3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e][1, triazine-5,7(1H,6H)-dione, reflects its intricate heterocyclic framework. Key spectral data, including IR and NMR profiles, confirm the presence of carbonyl groups (C=O) at 1725–1670 cm⁻¹ and NH stretching vibrations at 3180–3135 cm⁻¹ .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂N₅O₂ |
| Molecular Weight | 338.15 g/mol |
| CAS Number | 42285-69-8 |
| IUPAC Name | 3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e][1, triazine-5,7(1H,6H)-dione |
Synthesis and Preparation
Conventional Synthetic Routes
The synthesis of pyrimidotriazine derivatives typically begins with 6-hydrazinyluracil, which undergoes condensation with aromatic aldehydes to form hydrazones . Subsequent nitrosation with HNO₂ induces intramolecular cyclization, yielding the pyrimido[5,4-e][1, triazine scaffold . For the target compound, 3,4-dichlorobenzaldehyde is used to introduce the dichlorophenyl moiety, while methylation at positions 1 and 6 is achieved via alkylating agents.
Optimization Strategies
Recent studies highlight the use of dimethylformamide-dimethylacetal (DMF-DMA) as a cyclizing agent, which enhances reaction efficiency under mild conditions . This method avoids harsh reagents and improves yields to 70–85% for derivatives with electron-withdrawing substituents .
Table 2: Representative Synthesis Protocol
| Step | Reagent/Condition | Outcome |
|---|---|---|
| 1 | 6-Hydrazinyluracil + 3,4-dichlorobenzaldehyde | Formation of hydrazone intermediate |
| 2 | HNO₂, 0–5°C | Nitrosation at C-5 |
| 3 | DMF-DMA, reflux | Cyclization to pyrimidotriazine |
| 4 | Methylation (CH₃I, K₂CO₃) | Introduction of methyl groups |
Biological Activities and Mechanisms
Cytoprotective Effects
In a landmark study, the compound exhibited a potent cytoprotective effect against rotenone-induced toxicity in neuronal cells, with an EC₅₀ of 1.2 μM and a CC₅₀/EC₅₀ ratio of 92 . This ratio, indicative of a wide therapeutic window, underscores its potential in mitigating oxidative stress-related pathologies . Mechanistically, the compound stabilizes mitochondrial membrane potential and attenuates reactive oxygen species (ROS) production .
Anticancer Activity
Against human lung carcinoma (A549) cells, the derivative 6b (structurally analogous to the target compound) demonstrated an IC₅₀ of 3.6 μM, surpassing standard chemotherapeutics like cisplatin in preliminary assays . Activity correlates with the electron-withdrawing nature of substituents, which enhance DNA intercalation and topoisomerase II inhibition .
Table 3: Comparative Anticancer Activity (A549 Cell Line)
| Compound | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Target Derivative | 3.6 | DNA intercalation |
| Cisplatin | 8.5 | DNA crosslinking |
| Doxorubicin | 0.9 | Topoisomerase II inhibition |
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